molecular formula C10H9BrClFO B14047784 1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one

1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one

Cat. No.: B14047784
M. Wt: 279.53 g/mol
InChI Key: GGSDMMPAHDTZNE-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9BrClFO and a molecular weight of 279.53 g/mol This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone

Preparation Methods

The synthesis of 1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(fluoromethyl)benzene and 1-bromo-2-propanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like acetone or dichloromethane. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.

    Catalysts and Reagents: Catalysts such as palladium or other transition metals may be used to enhance the reaction rate.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Scientific Research Applications

1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one can be compared with other halogenated ketones, such as:

The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-bromo-3-[3-chloro-5-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9BrClFO/c11-5-10(14)4-7-1-8(6-13)3-9(12)2-7/h1-3H,4-6H2

InChI Key

GGSDMMPAHDTZNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CF)Cl)CC(=O)CBr

Origin of Product

United States

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